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Compound of Interest

Compound Name: Cyclopropanone

Cat. No.: B1606653 Get Quote

An in-depth guide for researchers and professionals in drug development, this document

provides a comparative analysis of the bond lengths and angles in cyclopropanone and

cyclopropane. The guide synthesizes experimental data from key studies, outlines the

methodologies used, and presents a theoretical framework for understanding the structural

differences between these two cyclic molecules.

The introduction of a carbonyl group into the strained three-membered ring of cyclopropane

results in significant changes to its molecular geometry. This comparison guide delves into

these structural perturbations by examining the bond lengths and angles of cyclopropanone in

contrast to its parent compound, cyclopropane. The data presented herein is crucial for

understanding the reactivity and electronic structure of these molecules, which can be pivotal in

the design and development of novel chemical entities.

Quantitative Analysis of Molecular Structures
The geometric parameters of cyclopropanone and cyclopropane have been determined

through various experimental techniques, primarily gas-phase electron diffraction and

microwave spectroscopy. The key structural data are summarized in the tables below for ease

of comparison.

Table 1: Comparison of Bond Lengths in Cyclopropanone and Cyclopropane
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Bond Type Cyclopropanone (Å) Cyclopropane (Å)

C1-C2 1.475 1.501 - 1.510[1][2]

C2-C3 1.575 1.501 - 1.510[1][2]

C=O 1.191 N/A

C-H 1.086 1.078 - 1.083[1][2]

Table 2: Comparison of Bond Angles in Cyclopropanone and Cyclopropane

Angle Cyclopropanone (°) Cyclopropane (°)

∠C1C2C3 64.6 (C-C=O) 60[3][4]

∠C2C1C3 57.7 60[3][4]

∠HCH 114.1 114.5 - 114.8[2][4]

Theoretical Interpretation of Structural Differences
The notable differences in the bond lengths and angles between cyclopropanone and

cyclopropane can be attributed to the electronic effects of the carbonyl group and the inherent

ring strain of the three-membered ring.

In cyclopropane, the C-C bonds are described as "bent bonds" due to the geometric constraint

of the 60° internuclear angles, which prevents optimal sp³ orbital overlap. This leads to a C-C

bond length of approximately 1.51 Å, which is shorter than the C-C bond in a typical alkane.

The introduction of a carbonyl group in cyclopropanone introduces significant changes. The

C1-C2 and C1-C3 bonds, adjacent to the carbonyl group, are shortened to 1.475 Å. This

shortening is attributed to the increased s-character in these bonds and the electron-

withdrawing nature of the carbonyl oxygen. Conversely, the C2-C3 bond, opposite the carbonyl

group, is elongated to 1.575 Å[5]. This lengthening is a consequence of the rehybridization of

the carbon orbitals and the donation of electron density from the Walsh orbitals of the

cyclopropane ring into the π* orbital of the carbonyl group. This interaction weakens the C2-C3

bond.
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The bond angles in cyclopropanone also deviate significantly from the 60° angles of

cyclopropane. The C2-C1-C3 angle, at the carbonyl carbon, is reduced to 57.7°, while the

angles at the other two carbons (∠C1C2C3) are increased to 64.6°[5][6]. These distortions

arise from the different hybridization states of the carbon atoms and the steric and electronic

influences of the oxygen atom.

Experimental Methodologies
The determination of the precise molecular structures of gaseous molecules like

cyclopropanone and cyclopropane relies heavily on sophisticated experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of

molecules in the gaseous state, free from intermolecular interactions.

Experimental Workflow:

A high-energy beam of electrons is directed at a jet of the gaseous sample in a high-

vacuum chamber.

The electrons are scattered by the molecules, creating a diffraction pattern that is captured

on a detector.

The diffraction pattern consists of a series of concentric rings, the intensity of which varies

as a function of the scattering angle.

This one-dimensional diffraction data is then mathematically analyzed to determine the

internuclear distances, which are used to construct a three-dimensional model of the

molecule.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational energy levels of

molecules, from which precise molecular geometries can be derived.

Experimental Workflow:
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A gaseous sample at low pressure is irradiated with microwave radiation.

Molecules with a permanent dipole moment absorb microwaves at specific frequencies

corresponding to transitions between their quantized rotational energy levels.

The absorption spectrum is recorded, and the frequencies of the rotational transitions are

used to calculate the moments of inertia of the molecule.

By analyzing the moments of inertia of different isotopically substituted versions of the

molecule, the positions of the atoms and thus the bond lengths and angles can be

determined with very high precision.

Visualizing the Structural Comparison
The following diagram illustrates the key structural differences between cyclopropanone and

cyclopropane.
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A comparison of the molecular structures of cyclopropanone and cyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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